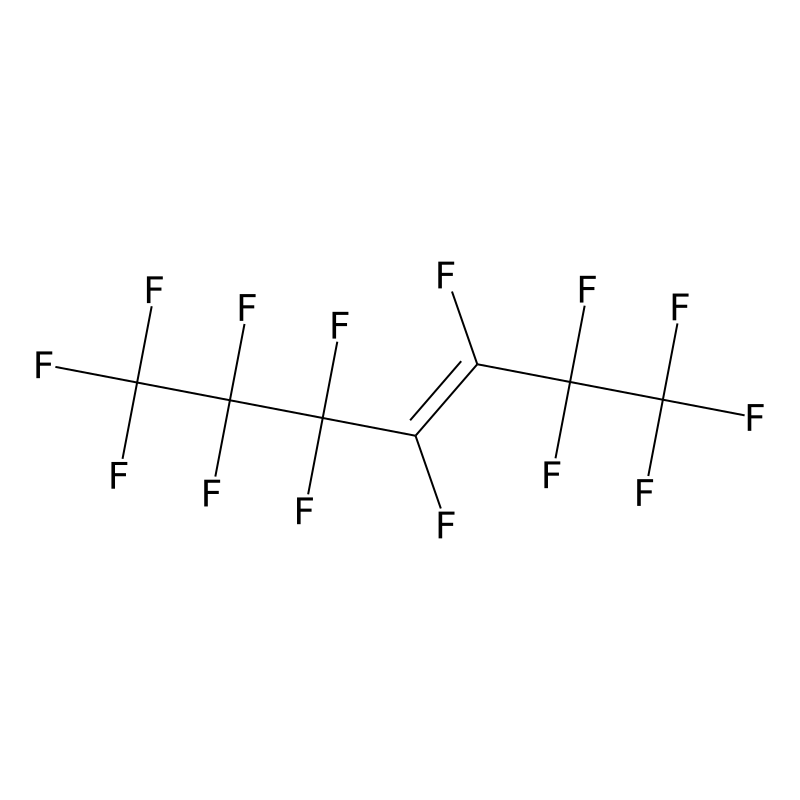

Perfluorohept-3-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

A Framework for Characterizing Perfluorohept-3-ene by NMR

For a fluorinated olefin like perfluorohept-3-ene, a complete NMR characterization involves analyzing three key nuclei: ¹⁹F, ¹H (if any are present), and ¹³C. The table below outlines the essential experiments and the specific structural information they provide.

| Nucleus Analyzed | Key Experiments | Information Obtained |

|---|---|---|

| ¹⁹F (Key Nucleus) | ¹⁹F 1D NMR | Number of distinct F environments, chemical shifts (δ), coupling patterns (JFF, JFH). |

| ¹H-Decoupled ¹⁹F NMR | Simplified spectrum by removing H-F couplings, revealing only F-F couplings. | |

| ¹H | ¹H 1D NMR | Chemical shift of the vinylic proton (if present), H-F coupling constants. |

| ¹³C | ¹³C{¹H} NMR | Number of unique carbon environments, chemical shifts. |

| DEPT | Identifies CH, CH₂, CH₃ groups (though limited in perfluoro compounds). | |

| 2D Correlations | ¹H-¹³C HSQC/HMBC | Correlates H and C nuclei through 1-bond (HSQC) and long-range (HMBC) couplings. |

| ¹⁹F-¹³C HMBC | Crucial for assigning F and C atoms in the molecule via long-range couplings. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments mentioned above.

¹⁹F NMR Spectroscopy

- Sample Preparation: Prepare a solution in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-20 mg/mL. Use a capillary insert with a fluorinated reference compound (like C₆F₆ or CFCl₃) for chemical shift (δ) calibration [1].

- Data Acquisition:

- ¹⁹F 1D NMR: Acquire a standard proton-decoupled spectrum to observe all F-F couplings. The spectral width should be set to approximately 200-300 ppm to capture all signals [2].

- Coupling Analysis: Analyze the complex multiplet patterns to determine F-F coupling constants (²JFF, ³JFF, ⁴JFF), which are critical for establishing connectivity [1].

¹H NMR Spectroscopy

- Sample Preparation: Use the same sample as for ¹⁹F NMR.

- Data Acquisition: Acquire a standard ¹H spectrum. The vinylic proton is expected to appear significantly downfield and will show complex splitting due to coupling with multiple fluorine atoms [3] [2].

¹³C NMR Spectroscopy

- Data Acquisition:

- ¹³C{¹H} NMR: Acquire a proton-decoupled spectrum to observe all carbon signals as singlets. The large one-bond C-F couplings (¹JCF ~ 250-350 Hz) are typically not observed in a decoupled spectrum [1].

- DEPT Experiments: Run DEPT-135 and DEPT-90 experiments to distinguish between CH, CH₂, and CH₃ groups. In a heavily fluorinated molecule, carbon atoms bearing fluorine may not behave typically in DEPT experiments.

Two-Dimensional (2D) NMR

- ¹⁹F-¹³C HMBC: This is the most powerful experiment for structural elucidation. It correlates fluorine and carbon nuclei over multiple bonds (typically 2-4 bonds), allowing you to map out the entire carbon-fluorine backbone of the molecule [4].

Predicted Spectral Data and Workflow

Based on the structure of this compound and general ¹⁹F NMR principles, you can expect the following, which should be confirmed through your own experiments.

| Nucleus / Parameter | Predicted Characteristics for this compound |

|---|---|

| ¹⁹F Chemical Shifts (δ) | CF₃ groups: -60 to -80 ppm; CF₂ groups: -110 to -125 ppm; CF= groups: -90 to -110 ppm (highly variable). |

| ¹H Chemical Shift (δ) | The vinylic proton (if present on C3 or C4): ~5-6 ppm, but heavily influenced by fluorines. |

| ¹³C Chemical Shifts (δ) | CF= carbons: 150-170 ppm (t, ¹JCF ~ 300 Hz); CF₂ carbons: 105-120 ppm (tt); CF₃ carbons: 115-125 ppm (q). |

| Key Coupling Constants | ¹JCF: 250-350 Hz; ²JFF (geminal): 100-300 Hz; ³JFF (vicinal): 0-30 Hz; ³JFH (vinylic H-F): 15-50 Hz. |

The following workflow diagram outlines the logical sequence for a full NMR analysis.

NMR characterization workflow for this compound.

A Note on a Related Compound

The search results listed Perfluorohept-1-ene (CAS 355-63-5) as a commercial product that contains up to 10% of its isomer, Perfluorohept-2-ene [5]. The NMR data from this mixture could serve as a valuable experimental benchmark for your work on the 3-ene isomer, as the chemical shifts and coupling constants of the CF₃ and CF₂ groups in the chain will be similar.

References

- 1. Primer NMR Spectroscopy [fluorine.ch.man.ac.uk]

- 2. Principles, Interpreting an... | Technology Networks NMR Spectroscopy [technologynetworks.com]

- 3. Spectroscopy Practice Problems NMR [chemistrysteps.com]

- 4. collection and analysis NMR for high-throughput protein... data protocol [pmc.ncbi.nlm.nih.gov]

- 5. -1- Perfluorohept | CAS 355-63-5 | SCBT - Santa Cruz... ene [scbt.com]

Perfluorohept-3-ene neurotoxic effects developmental exposure

Documented Neurotoxic Effects of Common PFAS

| PFAS Compound | Documented Neurotoxic Effects & Associations | Key Evidence & Models |

|---|

| PFOA & PFOS (Legacy PFAS) | • Cognitive & Behavioral Deficits: Associations with learning, memory, and attention impairments in children [1] [2]. • Altered Brain-Derived Neurotrophic Factor (BDNF): A key event in adverse outcome pathways for developmental neurotoxicity, affecting neuronal growth and synapse formation [2]. | Human epidemiological studies; in vitro models using human-induced pluripotent stem cell (hiPSC)-derived neurons and astrocytes [2]. | | General PFAS Mixtures | • Thyroid Hormone Disruption: Thyroid hormones are crucial for normal brain development; PFAS exposure can reduce serum concentrations [3]. • Adverse Outcome Pathways (AOPs): Molecular initiating events can lead to altered synaptogenesis and impaired learning and memory [2]. | Avian models (chicken embryos); AOP framework from the OECD [3] [2]. |

Experimental Protocols for PFAS Neurotoxicity Assessment

For your research, here are detailed methodologies from the literature for assessing the developmental neurotoxicity of chemicals, which can be adapted for investigating perfluorohept-3-ene.

Model System: Human iPSC-Derived Neural Cultures

- Source: [2]

- Differentiation Protocol: Generate a mixed culture of neurons and astrocytes from human induced pluripotent stem cell (hiPSC)-derived neural stem cells (NSCs). This model recapitulates key neurodevelopmental processes like neurite outgrowth and synaptogenesis.

- Exposure Paradigm:

- Acute Exposure: Treat cultures with the test chemical for 3 days.

- Repeated Dose Exposure: Treat cultures for 14 days to better model chronic or developmental exposure.

- Endpoint Measurements:

- Neurite Outgrowth: Quantify total neurite length per neuron using immunocytochemistry (e.g., against β-III-tubulin) and high-content imaging analysis.

- Synaptogenesis: Measure the density of synaptic puncta by co-staining for pre- and post-synaptic markers (e.g., PSD-95 and Synapsin I).

- BDNF Protein Levels: Use enzyme-linked immunosorbent assays (ELISA) to measure changes in BDNF concentration in the cell culture supernatant or lysates.

Model System: Chicken Embryo

- Source: [3]

- Exposure Protocol: Inject the test chemical (e.g., a PFAA mixture) directly into the air sac of the chicken egg on embryonic day 4 (E4).

- Tissue Collection and Analysis: Dissect embryos on E18. Key analyses include:

- Thyroid Histology: Fix thyroid glands for histological analysis, measuring follicular epithelial height, relative colloid area, and follicular size.

- Hormone Assays: Measure serum concentrations of free thyroxine (fT4) and triiodothyronine (fT3) using standard immunoassays.

- Gene Expression: Analyze mRNA expression in the liver for genes involved in thyroid hormone metabolism (e.g., deiodinase 3, DIO3) using quantitative PCR (qPCR).

Signaling Pathways in Neurodevelopment and Toxicity

While specific pathways for this compound are unknown, the diagram below illustrates key signaling pathways critical for brain development that are often disrupted by neurotoxicants. Research on other PFAS suggests these are relevant pathways to investigate.

Key developmental signaling pathways that can be disrupted by neurotoxicants, leading to impaired brain function.

Research Recommendations for this compound

Given the lack of specific data, here is a proposed research strategy to fill this knowledge gap:

- Leverage Existing Frameworks: The most direct approach is to apply the established adverse outcome pathway (AOP) concept for developmental neurotoxicity [2]. You can design experiments to test whether this compound acts as a molecular initiating event in existing AOPs linked to cognitive deficits.

- Investigate Common Mechanisms: Prioritize investigating the compound's effects on the key signaling pathways outlined above (Wnt, Notch, Hedgehog), as well as critical processes like thyroid hormone homeostasis [3] and BDNF expression [2], which are known targets for other PFAS.

- Utilize New Approach Methodologies (NAMs): Consider using the human iPSC-based models and other in vitro NAMs being developed in initiatives like the European Partnership for the Assessment of Risks from Chemicals (PARC) [4]. These methods are designed to be faster, more cost-effective, and more human-relevant than traditional animal testing for neurotoxicity.

References

- 1. A Review of the Pathways of Human Exposure to Poly- and... [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of developmental induced by chemical... neurotoxicity [ehjournal.biomedcentral.com]

- 3. to a mixture of perfluoroalkyl acids... Developmental exposure [nature.com]

- 4. Frontiers | New approach methods to assess developmental and adult... [frontiersin.org]

thermal stability and chemical inertness of Perfluorohept-3-ene

Chemical Identifier Summary

The table below summarizes the basic identifying information for Perfluorohept-3-ene from the search results.

| Property | Description |

|---|---|

| CAS Registry Number | 63703-15-1 [1] |

| Molecular Formula | C7F14 [1] |

| Synonym | (3E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-Tetradecafluorohept-3-ene [1] |

Insights from Related Chemistry

While direct data on this compound is scarce, the search results discuss the isomerization of related terminal perfluoroolefins (like Perfluorohept-1-ene) into internal olefins like Perfluorohept-2-ene and this compound [2]. This process, catalyzed by substances like SbF5 or AlClxFy, indicates that these compounds are not entirely inert under strong Lewis acid catalysis and can undergo significant molecular rearrangement [2].

One source also notes that a sample of Perfluorohept-1-ene contained up to 10% of its isomer, Perfluorohept-2-ene [3], highlighting the potential for isomerization and the importance of specifying isomeric purity in research.

The following diagram illustrates this catalytic isomerization relationship and the general stability conferred by the perfluorinated carbon chain.

Diagram 1: Relationship map showing the catalytic isomerization of perfluoroolefins and the inherent stability from the perfluorinated chain.

Research and Sourcing Suggestions

Given the lack of direct experimental data in the search results, you may need to pursue alternative avenues to find the detailed information you require.

- Consult Specialized Databases: Deep technical data on properties like thermal stability often resides in commercial chemical databases (e.g., SciFinder, Reaxys) or material safety data sheets (MSDS) from specialized chemical suppliers like Parchem [1], Santa Cruz Biotechnology [3], or others listed for similar compounds [4].

- Review Patent Literature: Patents, such as those related to melt-processable perfluoropolymers [5], can be excellent sources of detailed property data for precursor molecules and related compounds. The European Patent Office (EPO) or Google Patents are good starting points.

- Broaden the Search Scope: The properties of this compound are likely similar to other perfluoroolefins and perfluoropolyethers (PFPEs). Searching for technical data on the broader class of perfluorinated compounds may yield relevant information on typical behavior under heat and chemical stress [6].

References

- 1. - Perfluorohept - 3 (Cas 63703-15-1) – Parchem ene [parchem.com]

- 2. Volume # 6(61), November - December 2008 — "A breakthrough in... [en.notes.fluorine1.ru]

- 3. -1- Perfluorohept | CAS 355-63-5 | SCBT - Santa Cruz... ene [scbt.com]

- 4. CAS # 16090-14-5, Perfluoro(4-methyl- 3 ,6-dioxaoct-7- ene )... - chemBlink [chemblink.com]

- 5. EP2928946B1 - Melt-processable perfluoropolymers... - Google Patents [patents.google.com]

- 6. PFPE Market Growth & Forecast, to 2035 [futuremarketinsights.com]

Synthesis and Isomerization of Perfluorohept-3-ene

Perfluorohept-3-ene is primarily documented as a product of isomerization reactions from other perfluoroolefins. The data below, sourced from a 2008 research review, shows how the composition of an isomer mixture changes over time when perfluorohept-1-ene is catalyzed by AlClxFy [1].

Table 1: Isomerization of Perfluorohept-1-ene over Time [1]

| Time (hours) | CF₃CF=CFCF₂C₃F₇ (trans) % | CF₃CF=CFCF₂C₃F₇ (cis) % | CF₃CF₂CF=CFC₃F₇ (trans) % | CF₃CF₂CF=CFC₃F₇ (cis) % |

|---|---|---|---|---|

| 1 | 59.3 | 6.4 | 32.0 | 2.3 |

| 18 | 15.1 | 1.4 | 78.5 | 4.9 |

| 66 | 5.2 | 0.9 | 88.8 | 5.2 |

| 90 | 5.0 | 0.8 | 89.2 | 5.0 |

As illustrated, the reaction is stereoselective, favoring the formation of trans-isomers, and the proportion of this compound (CF₃CF₂CF=CFC₃F₇) increases significantly over time, becoming the major product.

Experimental Protocol for Isomerization

The search results provide a general methodology for this type of isomerization, which can serve as a foundational experimental protocol [1] [2].

- Reaction Setup: The isomerization is typically carried out in a suitable reaction vessel.

- Catalyst: The process is catalyzed by Antimony Pentafluoride (SbF₅) or fluorinated aluminum chloride catalysts like AlClxFy. These are strong Lewis acids that generate carbocations to facilitate the double bond migration [1] [2].

- Procedure: A terminal perfluoroolefin (e.g., perfluorohept-1-ene) is subjected to the action of catalytic quantities of SbF₅ [2]. The reaction can proceed smoothly at unspecified mild conditions.

- Product Control: The reaction period is critical for determining the final isomeric ratio, as shown in Table 1. Longer reaction times drive the equilibrium toward the more stable internal olefins like this compound [1].

- Analysis: Reaction products and their isomeric composition are typically analyzed and confirmed using techniques such as 19F NMR spectroscopy [1].

Reaction Pathway for Isomerization

The following diagram illustrates the general catalytic cycle for the double bond migration in perfluoroolefins, based on the described mechanism [1].

Key Information and Data Gaps

- Availability: this compound is not typically a primary reagent but an intermediate or a component in isomeric mixtures. Commercial perfluorohept-1-ene, for instance, often contains perfluorohept-2-ene as an impurity, indicating the tendency for isomerization [3].

- Formation in Decomposition: Perfluorohept-1-ene has been identified as a Product of Incomplete Destruction (PID) during the thermal oxidative decomposition of Perfluorooctanoic Acid (PFOA) [4]. This suggests a potential route for its formation in environmental or breakdown studies.

- Identified Data Gaps: The search results I obtained do not contain specific data on solubility, detailed experimental protocols for other reactions, or its direct application in drug development. The available information is primarily focused on its role in isomerization and fluoroorganic synthesis.

Suggestions for Further Research

To build a more comprehensive guide, you may need to consult specialized scientific databases. I suggest you:

- Search for "this compound" on major chemical databases like SciFinder or Reaxys, which are excellent for retrieving detailed physical property data and reaction information.

- Use the CAS Number 63703-15-1 [5] for precise identification in database searches.

- Explore the broader context of internal perfluoroolefins in synthesis, as detailed in relevant reviews [2], to better understand the reactivity class this compound belongs to.

References

- 1. Volume # 6(61), November - December 2008 — "A breakthrough in... [en.notes.fluorine1.ru]

- 2. Volume # 2(15), March - April 2001 — "Internal perfluoroolefins in... [notes.fluorine1.ru]

- 3. -1- Perfluorohept | CAS 355-63-5 | SCBT - Santa Cruz... ene [scbt.com]

- 4. Formation of Products of Incomplete Destruction (PID) from the... [pubmed.ncbi.nlm.nih.gov]

- 5. - Perfluorohept - 3 (Cas 63703-15-1) – Parchem ene [parchem.com]

Comprehensive Application Notes and Protocols: Catalytic Isomerization of Perfluorohept-1-ene to Perfluorohept-3-ene using SbF₅ and AlClxFy Catalysts

Introduction

Perfluoroolefin isomerization represents a significant chemical transformation in fluoroorganic chemistry, enabling the strategic repositioning of double bonds within perfluorinated carbon chains. This process is particularly valuable for synthesizing specific internal perfluoroolefins that serve as crucial intermediates in the development of specialized materials, pharmaceuticals, and agrochemicals. The catalytic isomerization of perfluorohept-1-ene to perfluorohept-3-ene exemplifies such transformations, where terminal double bonds are converted to more thermodynamically stable internal positions through the action of Lewis acid catalysts. The catalysts of focus—antimony pentafluoride (SbF₅) and aluminum chlorofluorides (AlClxFy)—belong to the category of strong Lewis acids that facilitate these isomerizations through carbocationic intermediates under relatively mild conditions [1].

The fundamental principle underlying this transformation involves the catalytic generation of perfluoroalkyl carbocations that undergo reversible 1,3-migrations of fluorine atoms along the carbon chain, resulting in double bond repositioning. SbF₅, a key component of the legendary "magic acid" superacid system, demonstrates exceptional efficacy in promoting these isomerizations, often with remarkable stereoselectivity toward trans-configured internal olefins [1] [2]. Similarly, AlClxFy catalysts offer complementary reactivity, sometimes yielding different isomer distributions based on reaction parameters. These catalytic methodologies represent efficient alternatives to traditional synthesis routes for internal perfluoroolefins, often providing superior selectivity and yields while operating under less extreme conditions [1].

Experimental Protocols

Materials and Equipment

2.1.1 Chemical Reagents

- Perfluorohept-1-ene (CAS 355-63-5): Purity ≥90%, stored under inert atmosphere at cold temperatures [3]

- Antimony pentafluoride (SbF₅): Anhydrous grade, handled exclusively in glove box or under strict inert conditions

- Aluminum chlorofluoride (AlClxFy): Prepared according to literature procedures or obtained commercially

- Anhydrous solvents: Dichloromethane, perfluorohexane, or other appropriate inert solvents

- Inert gases: High-purity argon or nitrogen for atmosphere control

2.1.2 Specialized Equipment

- Schlenk line or glove box for oxygen-/moisture-sensitive manipulations

- Heavy-walled glass reaction vessels with PTFE valve stopcocks

- Cooling bath capable of maintaining temperatures as low as -30°C

- Gas chromatograph-mass spectrometer (GC-MS) equipped with low-polarity capillary columns

- ¹⁹F NMR spectrometer for reaction monitoring and product characterization

SbF₅-Catalyzed Isomerization Procedure

Reaction Setup: In an argon-filled glove box, charge a 50 mL Schlenk flask with magnetic stir bar and add perfluorohept-1-ene (1.75 g, 5.0 mmol) followed by 10 mL of anhydrous dichloromethane.

Catalyst Addition: Using a calibrated syringe, slowly add SbF₅ (0.05 mmol, 1 mol%) to the stirring solution at room temperature. Caution: The addition may cause initial exotherm; control addition rate to maintain temperature below 30°C.

Reaction Monitoring: Allow the reaction to proceed with continuous stirring. Monitor conversion periodically by withdrawing small aliquots for ¹⁹F NMR analysis. Typical reaction completion time: 2-4 hours at room temperature.

Workup Procedure: Once conversion reaches >95% (determined by GC or NMR), carefully quench the reaction by adding the mixture to a separatory funnel containing 50 mL of chilled 5% sodium bicarbonate solution. Important: Add dropwise with vigorous stirring to neutralize acidic components.

Product Isolation: Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 15 mL). Combine organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude isomeric mixture.

Product Purification: Purify the residual liquid by fractional distillation under inert atmosphere to isolate this compound as the major product. Characteristic boiling point: ~80°C [3].

AlClxFy-Catalyzed Isomerization Procedure

Catalyst Preparation: Prepare AlClxFy in situ by reacting anhydrous AlCl₃ with specified fluorinating agents according to literature protocols, or obtain commercially available material of defined composition.

Reaction Initiation: Charge the reaction vessel with perfluorohept-1-ene (1.75 g, 5.0 mmol) and add AlClxFy catalyst (0.10 mmol, 2 mol%) under inert atmosphere at room temperature.

Time-Dependent Processing: Unlike the SbF₅ procedure, the isomer distribution with AlClxFy catalysts is highly time-dependent. For maximum this compound yield, monitor reaction progress carefully by GC-MS and terminate at the appropriate time (see Section 3.1 for detailed kinetics).

Reaction Quenching: Carefully add the reaction mixture to ice-c water with vigorous stirring. Extract with compatible fluorophilic solvent (e.g., perfluorohexane or dichloromethane).

Product Analysis: Analyze the crude mixture by ¹⁹F NMR and GC-MS to determine isomeric composition. Purification can be achieved through careful fractional distillation or preparative GC if pure isomers are required.

Results and Data Analysis

Product Distribution and Kinetic Profile

The isomerization of perfluorohept-1-ene proceeds with distinctly different selectivity patterns depending on the catalyst system employed. The SbF₅-catalyzed reaction typically yields a mixture dominated by perfluorohept-2-ene with smaller amounts of this compound, while the AlClxFy system shows a remarkable time-dependent selectivity that progressively favors this compound formation with extended reaction times [1].

Table 1: Time-Dependent Isomer Distribution in AlClxFy-Catalyzed Isomerization of Perfluorohept-1-ene [1]

| Time (hours) | CF₃CF=CFCF₂C₃F₇ (Perfluorohept-2-ene) | CF₃CF₂CF=CFC₃F₇ (this compound) | |------------------|-----------------------------------------------|-----------------------------------------------| | | trans-isomer | cis-isomer | trans-isomer | cis-isomer | | 1 | 59.3% | 6.4% | 32.0% | 2.3% | | 18 | 15.1% | 1.4% | 78.5% | 4.9% | | 66 | 5.2% | 0.9% | 88.8% | 5.2% | | 90 | 5.0% | 0.8% | 89.2% | 5.0% |

The data reveals a pronounced kinetic preference for perfluorohept-2-ene formation in the early stages of the AlClxFy-catalyzed reaction, with this isomer constituting approximately 65% of the mixture after one hour. However, as the reaction progresses toward thermodynamic equilibrium, this compound becomes the dominant product, reaching nearly 90% of the isomeric mixture after 90 hours. This progressive transformation suggests that this compound represents the thermodynamically favored isomer under these conditions, while perfluorohept-2-ene forms initially as the kinetic product [1].

Comparative Catalyst Performance

Table 2: Comparative Analysis of SbF₅ vs. AlClxFy Catalysts for Perfluorohept-1-ene Isomerization

| Parameter | SbF₅ Catalyst | AlClxFy Catalyst |

|---|---|---|

| Typical catalyst loading | 0.5-1.0 mol% | 1.0-2.0 mol% |

| Reaction temperature | 20-25°C | 20-25°C |

| Reaction time | 2-4 hours | 18-90 hours (time-dependent selectivity) |

| Major product | Perfluorohept-2-ene (equilibrium mixture) | This compound (after extended time) |

| Key stereochemical feature | Predominantly trans-isomers (>90%) | trans-isomers dominant (cis <10%) |

| Conversion | >95% | >95% |

| Practical advantages | Faster reaction, higher stereoselectivity | Access to different isomer distribution |

The catalytic efficiency of SbF₅ generally surpasses that of AlClxFy, requiring lower loadings and significantly shorter reaction times to achieve complete conversion. However, the AlClxFy system offers the distinctive advantage of tunable selectivity based on reaction duration, providing access to different isomeric distributions from the same starting material and catalyst. Both systems exhibit excellent stereoselectivity, favoring the formation of trans-configured internal perfluoroolefins, which aligns with the general observation that trans-isomers are typically more thermodynamically stable than their cis counterparts [1].

Mechanistic Insights

Carbocation-Mediated Isomerization Mechanism

The isomerization of perfluoroolefins catalyzed by strong Lewis acids like SbF₅ and AlClxFy proceeds through a carbocationic mechanism that involves the initial formation of perfluoroalkyl carbocation intermediates. These highly electrophilic species undergo subsequent structural rearrangements that ultimately result in double bond migration along the carbon chain.

The mechanism initiates with catalyst coordination to the electron-rich double bond of perfluorohept-1-ene, generating a beta-fluorocarbenium ion that readily undergoes fluoro group migration. This process proceeds through a perfluoroallylic cation intermediate, which represents a critical branching point in the reaction pathway. The extensive delocalization within this allylic system accounts for the relative stability of the intermediate despite the highly electron-deficient nature of perfluorinated carbocations [1] [2].

The stereochemical outcome of these isomerizations deserves particular attention. The pronounced preference for trans-configured internal perfluoroolefins (>90% in SbF₅-catalyzed reactions) reflects the steric constraints within the transition states leading to product formation. In the case of AlClxFy-catalyzed reactions, the progressive transformation from perfluorohept-2-ene to this compound with extended reaction times indicates that the latter represents the global thermodynamic minimum on the reaction potential energy surface, while the former constitutes a local minimum that forms rapidly under kinetic control [1].

Catalyst Structure-Activity Relationship

The exceptional efficacy of SbF₅ in these isomerization reactions stems from its strong Lewis acidity and its role as a key component in superacid systems. In the HF/SbF₅ system, theoretical studies have identified multiple electrophilic species including H₂F⁺·Sb₂F₁₁⁻ and H₃F₂⁺·Sb₂F₁₁⁻ that contribute to the system's extraordinary proton-donating ability [4]. Although the isomerization of perfluoroolefins typically employs SbF₅ alone rather than in combination with Brønsted acids, the same fundamental Lewis acid characteristics enable the stabilization of the crucial carbocationic intermediates.

The AlClxFy catalyst system represents a tunable Lewis acid whose precise composition and acidity can be modified through the Cl/F ratio. This flexibility potentially accounts for the different isomer distribution observed with AlClxFy compared to SbF₅, as the balance between Lewis acidity and coordinating ability may influence the relative stability of different carbocationic intermediates along the reaction pathway [1].

Applications and Significance

The catalytic isomerization of perfluorohept-1-ene to this compound represents more than merely an academic curiosity—it embodies a practically significant transformation with broad implications in fluoroorganic chemistry. The ability to reposition double bonds within perfluorinated carbon chains enables precise control over molecular structure and properties, which is particularly valuable for tailoring performance characteristics in specialized applications.

Synthetic Utility: Internal perfluoroolefins like this compound serve as valuable building blocks for the synthesis of more complex fluorinated molecules. Their reduced reactivity compared to terminal perfluoroolefins makes them preferable for certain applications where controlled functionalization is required.

Materials Science: Perfluoroolefins with internal double bonds find application as monomers for fluoropolymers with specific architectural features. The isomerically pure compounds can impart distinct material properties including thermal stability, chemical resistance, and modified surface characteristics.

Industrial Relevance: The catalytic methodologies described herein offer potential advantages for industrial processes, including milder reaction conditions compared to alternative synthetic routes and reduced formation of byproducts. The high stereoselectivity achieved with these catalysts is particularly valuable for manufacturing processes requiring isomeric purity.

Fundamental Chemistry: These isomerization reactions provide valuable insights into the behavior of perfluorocarbocation intermediates and their rearrangement pathways. The observed preference for trans-isomers and the time-dependent selectivity in AlClxFy-catalyzed reactions contribute to our understanding of steric and electronic effects in heavily fluorinated systems.

The broader context of perfluoroolefin isomerization connects to ongoing efforts to develop efficient methodologies for fluoroorganic synthesis, particularly those that enable access to specific isomers without requiring extensive purification or separation steps. The catalytic approaches described in these application notes represent steps toward more sustainable and atom-economical processes in fluorochemical production [1].

Safety Considerations

Working with the materials described in these protocols requires strict adherence to safety precautions due to the highly reactive and corrosive nature of both catalysts and the toxicity potential of fluorinated compounds.

Catalyst Handling: SbF₅ is extremely corrosive and moisture-sensitive, reacting violently with water to release toxic hydrogen fluoride (HF). All manipulations must be conducted in well-ventilated fume hoods or glove boxes with proper personal protective equipment, including acid-resistant gloves and face protection.

Fluorinated Compounds: Perfluoroheptene and related compounds may pose health hazards upon inhalation or skin contact. These materials should be handled in well-ventilated areas, and engineering controls should be implemented to prevent exposure.

Emergency Procedures: In case of accidental exposure to SbF₅ or HF, standard first aid procedures for acid exposure should be implemented immediately, including copious flushing with water and medical attention. Calcium gluconate gel should be readily available for potential HF exposures.

Waste Disposal: All catalytic materials and fluorinated compounds must be disposed of according to local regulations for hazardous chemicals. Specific attention should be paid to the potential generation of highly toxic or persistent fluorinated compounds during waste treatment.

Conclusion

The catalytic isomerization of perfluorohept-1-ene using SbF₅ or AlClxFy represents efficient and selective methodologies for accessing internal perfluoroolefins with specific structural features. The complementary nature of these two catalyst systems—with SbF₅ offering rapid, stereoselective formation of perfluorohept-2-ene and AlClxFy providing time-dependent access to this compound as the thermodynamic product—offers synthetic flexibility for targeting specific isomers. The detailed protocols, mechanistic insights, and analytical data provided in these Application Notes will enable researchers to implement these transformations reliably in laboratory settings, contributing to ongoing advances in fluoroorganic chemistry and its applications across chemical sciences.

References

telomerization synthesis Perfluorohept-3-ene

Research Context and Alternative Pathways

While direct telomerization synthesis data for Perfluorohept-3-ene is unavailable, the search results indicate that Perfluorohept-1-ene is a known compound and is involved in related chemical processes [1] [2]. One study details its catalytic isomerization into a mixture containing this compound [3]. This suggests that isomerization of related perfluoroolefins might be a viable alternative synthesis route.

The table below summarizes the key information on Perfluorohept-1-ene from the search results:

| Property | Description |

|---|---|

| CAS Number | 355-63-5 [1] |

| Molecular Formula | C~7~F~14~ [1] |

| Alternate Names | Perfluoroheptene-1 [1] |

| Application | Reactive terminal F-olefin electrophile; also identified as a Product of Incomplete Destruction (PID) from the thermal oxidative decomposition of Perfluorooctanoic Acid (PFOA) [1] [2]. |

Proposed Experimental Workflow for Isomerization

The following diagram outlines a general experimental workflow for the catalytic isomerization of Perfluorohept-1-ene, based on the referenced process [3]. This can serve as a starting point for developing a specific protocol for this compound synthesis.

Suggestions for Further Research

To obtain the specific information you need, I suggest you:

- Consult Specialized Databases: Search directly in scientific databases like SciFinder, Reaxys, or PubMed using the precise chemical name "this compound" and its CAS Number (if available) as keywords.

- Review Broader Literature: Look for review articles or books on the topic of "Modern Synthesis Processes and Reactivity of Fluorinated Compounds" or "Telomerization Reactions of Fluoroolefins" [4] [3]. These can provide foundational knowledge and lead you to primary research sources.

- Refine Your Search: If using general search engines, try more specific queries such as

"telomerization synthesis of perfluoroolefins"or"isomerization of Perfluorohept-1-ene to this compound".

References

- 1. -1- Perfluorohept | CAS 355-63-5 | SCBT - Santa Cruz... ene [scbt.com]

- 2. Formation of Products of Incomplete Destruction (PID) from the... [pubmed.ncbi.nlm.nih.gov]

- 3. Volume # 6(61), November - December 2008 — "A breakthrough in... [en.notes.fluorine1.ru]

- 4. sciencedirect.com/science/article/abs/pii/B9780128037409000184 [sciencedirect.com]

analytical methods LC-MS/MS detection Perfluorohept-3-ene

Analytical Context for Perfluorohept-3-ene

The basic chemical identifier for this compound is provided in the table below. However, the available scientific literature does not contain detailed application notes for its detection via LC-MS/MS [1].

| Property | Value |

|---|---|

| CAS Number | 63703-15-1 [1] |

| Molecular Formula | C₇F₁₄ [1] |

| Synonym | (E)-1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene [1] |

LC-MS/MS Methodology for PFAS Analysis

Although specific methods for this compound are not listed, LC-MS/MS is a powerful technique for analyzing PFAS compounds. The following workflow outlines the general process, from sample injection to data analysis.

Diagram 1: A generalized LC-MS/MS workflow for analyte detection.

Workflow and Technical Basis

The general LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection [2].

- Liquid Chromatography (LC): Separates the components of a complex sample mixture. The LC system pumps a liquid mobile phase through a column containing a stationary phase [2]. Analytes interact differently with the stationary phase and elute at characteristic retention times, which helps separate them from matrix interferences [2].

- Mass Spectrometry (MS): Detects and identifies analytes based on their mass-to-charge ratio (m/z).

- Interface & Ionization: The LC eluent is transferred into the MS via an Atmospheric Pressure Ionization (API) interface, where solvent is evaporated and analyte molecules are converted to gas-phase ions. Common techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) [3] [2].

- Tandem MS (MS/MS): A triple quadrupole (QqQ) instrument is often used. Q1 selects a specific precursor ion, the collision cell fragments it using an inert gas, and Q3 analyzes the resulting product ions. This process can be optimized for high sensitivity and specificity in different modes [2]:

- Selected Reaction Monitoring (SRM): Ideal for sensitive quantification of known compounds.

- Product Ion Scan: Used to confirm compound identity by revealing its fragmentation pattern.

Potential Analytical Strategy and Gaps

Based on standard practices for PFAS analysis, here is a potential approach, noting where information is missing for this compound.

| Analytical Step | Recommended Technique for PFAS | Specifics for this compound |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Information not located in search results |

| LC Separation | Reversed-Phase Chromatography (C18 column) | Information not located in search results |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode | Information not located in search results |

| MS/MS Operation | Selected Reaction Monitoring (SRM) | Precursor Ion ([M-F]-): Not found Product Ions: Not found |

Recommendations for Method Development

To develop a specific LC-MS/MS method for this compound, you may need to:

- Source an Analytical Standard: This is crucial for determining retention time and optimizing MS/MS parameters like collision energy.

- Optimize Chromatography: Start with a standard reverse-phase C18 column and a mobile phase of methanol/water or acetonitrile/water, possibly with ammonium acetate or ammonium hydroxide as an additive to promote ionization.

- Probe Ionization: Infuse the standard into the MS to determine the optimal ionization mode (likely negative ESI for a fluoroolefin) and identify the dominant precursor ion.

- Optimize MS/MS Parameters: Use a product ion scan on the precursor ion to identify characteristic fragment ions. Then, optimize collision energies for the most intense transitions to use in SRM mode.

References

Comprehensive Application Notes and Protocols: Solid-Phase Extraction of PFAS including Perfluorohept-3-ene Analytes

Introduction to PFAS Analysis and Solid-Phase Extraction

Per- and polyfluoroalkyl substances (PFAS) represent a complex class of environmental contaminants that have garnered significant regulatory and scientific attention due to their persistence and potential health concerns. These compounds have been widely used in commercial applications over the past 50 years, leading to their presence in environmental, food, and biological samples. The analysis of PFAS presents considerable challenges due to their overwhelming prevalence, multiplicity of chemical analogues, and closely related molecular structures. Solid-phase extraction (SPE) has emerged as a vital sample preparation technique in the PFAS workflow, serving to concentrate target analytes, remove interfering compounds, and provide a solvent-compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. [1]

The evolution of PFAS analytical methods has necessitated parallel advances in SPE techniques. While early methods such as EPA Method 537 focused on just 14 analytes in drinking water using polystyrene-divinylbenzene (PS-DVB) sorbents, more recent methods like EPA Method 533 have expanded to include 25 analytes with diverse chemical characteristics, requiring more sophisticated weak anion-exchange (WAX) sorbents. This progression highlights the critical importance of sorbent selection in achieving accurate PFAS analysis across different matrices. The unique nature of perfluorohept-3-ene and related compounds demands particular attention to extraction parameters to ensure optimal recovery and method accuracy. [1]

Sorbent Selection and Optimization Strategies

Sorbent Chemistry Considerations

The selection of appropriate SPE sorbent chemistry is fundamental to successful PFAS analysis and must be guided by both the target analytes and sample matrix characteristics. For PFAS applications, two primary sorbent types have demonstrated efficacy: polystyrene-divinylbenzene (PS-DVB) polymers and weak anion-exchange (WAX) materials. PS-DVB sorbents offer hydrophobic selectivity that works well for long-chain PFAS compounds, making them suitable for methods based on EPA 537.1. However, for methods requiring the extraction of more polar short-chain PFAS such as pentafluorobenzoic acid (PFBA) and perfluoropentanoic acid (PFPeA), WAX sorbents are essential as they provide both hydrophobic retention and an anion-exchange mechanism for acidic analytes. [1]

For complex matrices such as oils, sediments, treatment sludges, and biota, the DOD QSM 5.1/5.3 guidelines recommend using WAX SPE sorbent in combination with graphitized carbon black (GCB) material for enhanced sample cleanliness. Traditionally, this required sequential processing through multiple sorbents, but recent advancements have introduced stacked cartridges containing both WAX and GCB sorbents in a single tube, improving precision and accuracy while reducing processing time and material costs. This integrated approach has demonstrated excellent performance, with average analyte recovery of 98.8% and mean recovery of 99.0% across 32 PFAS analytes, well within established method recovery limits. [1]

Sorbent Selection Guide

Table 1: SPE Sorbent Selection Guide for PFAS Applications

| Sample Matrix | Target PFAS | Recommended Sorbent | Key Characteristics |

|---|---|---|---|

| Drinking Water | Original EPA 537.1 compounds (14) | PS-DVB | Hydrophobic selectivity for long-chain PFAS |

| Drinking Water | EPA 533 compounds (25) including short-chain | WAX | Anion-exchange mechanism for polar/acidic PFAS |

| Wastewater | Broad range including GenX | WAX with GCB clean-up | Enhanced cleanliness for complex matrices |

| Biota (fish, benthos) | 32 PFAS compounds | Stacked WAX + GCB | High precision (99.0% mean recovery) |

| Serum, Plasma | Various PFAS | Specialized WAX or mixed-mode | Optimized for biological matrix interferences |

| Soil and Sludge | Long-chain and short-chain | WAX with GCB | Effective for challenging environmental matrices |

Standardized SPE Protocol for Aqueous Matrices

Sample Pretreatment

Proper sample pretreatment is essential for effective analyte retention and subsequent extraction efficiency. For aqueous samples including drinking water, wastewater, and environmental waters, begin by filtering through a 0.45-μm glass fiber filter to remove particulate matter. Adjust the sample pH to approximately 4-5 using formic acid or ammonium acetate buffer to ensure optimal retention of anionic PFAS compounds. For samples with expected high organic content, consider dilution with reagent water to minimize potential interference. The inclusion of stable isotope-labeled internal standards at this stage is recommended to correct for procedural losses and matrix effects. [1] [2]

For biological matrices such as serum or plasma, dilute with an equal volume of water or suitable buffer prior to SPE. Whole blood requires similar treatment with additional consideration for red blood cell disruption. Urine samples should be diluted with an equal volume of water or buffer. For solid matrices including soil, sediments, and biota, initial extraction with organic solvents (typically methanol or acetonitrile) is necessary, followed by dilution with water to reduce organic content to less than 10% before SPE. Tissue samples require homogenization with polar solvents such as methanol followed by appropriate dilution with water. [3]

SPE Procedure

The following procedure is optimized for WAX sorbents targeting a broad range of PFAS compounds:

Conditioning: Condition the WAX cartridge (150 mg, 6 mL) with 5 mL of methanol containing 0.1% ammonium hydroxide, followed by 5 mL of methanol, and then 5 mL of reagent water. Do not allow the sorbent to dry during conditioning; maintain approximately 1 mm of solvent above the top frit throughout the process. [3]

Sample Loading: Load the pretreated sample (typically 250-500 mL for drinking water) at a controlled flow rate of 5-10 mL/minute. Faster flow rates may compromise retention efficiency, particularly for shorter-chain PFAS. Use a vacuum manifold or automated SPE system to maintain consistent flow rates across all samples. [3] [2]

Wash Step: Wash the cartridge with 5 mL of reagent water adjusted to pH 4 with formic acid, followed by 5 mL of methanol containing 25 mM ammonium acetate. This critical step removes interfering compounds while retaining PFAS analytes. The wash solvent must be strong enough to remove interferences but weak enough to leave target analytes behind. [1]

Elution: Elute PFAS compounds using 5 mL of methanol containing 0.1% ammonium hydroxide, collecting the entire eluate in a calibrated tube. For optimal recovery, elute using two small aliquots (2.5 mL each) rather than one large aliquot. The smaller elution volume leads to a more concentrated extract, enhancing method sensitivity. [3] [1]

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 500 μL of methanol/water (50:50, v/v) compatible with LC-MS/MS analysis. Filter through a 0.2-μm syringe filter if necessary to remove particulates prior to injection. [2]

Method Performance and Validation Data

Quantitative Performance Metrics

Table 2: Analytical Performance Data for PFAS SPE Methods

| Performance Parameter | PS-DVB (EPA 537.1) | WAX (EPA 533) | Automated WAX/GCB |

|---|---|---|---|

| Number of Analytes | 14 | 25 | 40 |

| Typical Recovery Range | 85-115% | 92-108% | 92.0-105.0% |

| Limit of Detection (LOD) | 0.5-10 ng/L | 0.2-5 ng/L | 0.2-100 ng/L |

| Limit of Quantification (LOQ) | 1.5-30 ng/L | 1-15 ng/L | 1-350 ng/L |

| Calibration Linearity (R²) | >0.995 | >0.995 | >0.997 |

| Precision (%RSD) | <15% | <12% | <10% |

Recent comparative studies between manual and automated SPE systems have demonstrated significantly improved recovery with automated setups (p = 7.608E-09), highlighting the value of automation in achieving robust PFAS analysis. The automated method showed recoveries ranging from 92.0-105.0% compared to 67.0-109.0% for manual extraction, illustrating the consistency advantages of automated systems. This is particularly important for monitoring programs requiring high throughput and reproducible results across numerous samples. [2]

Application to this compound and Related Compounds

This compound represents a specific analytical challenge among PFAS compounds due to its isomerization potential under certain conditions. Research has demonstrated that isomerization of perfluorohept-1-ene using catalysts such as AlClxFy produces a mixture of perfluorohept-2-ene and this compound, with the ratio dependent on reaction time. After 1 hour, the ratio is approximately 65:35 (perfluorohept-2-ene:this compound), but extends to 89.2:5.0 after 90 hours, demonstrating the migration of the double bond along the carbon chain. This isomerization behavior necessitates careful method optimization to ensure accurate identification and quantification of specific perfluoroheptene isomers. [4]

Workflow Visualization and Chemical Processes

Comprehensive SPE Workflow Diagram

The following Graphviz diagram illustrates the complete solid-phase extraction workflow for PFAS analysis, highlighting critical decision points and procedural steps:

Figure 1: Comprehensive SPE Workflow for PFAS Analysis

Chemical Isomerization Pathways

The isomerization behavior of perfluoroheptene compounds represents an important chemical process that impacts analytical accuracy. The following diagram illustrates the isomerization pathways and double bond migration catalyzed by Lewis acids:

Figure 2: Isomerization Pathways of Perfluoroheptene Compounds

Troubleshooting and Quality Control

Common SPE Issues and Solutions

Low Recovery of Short-Chain PFAS: This common issue typically results from inadequate sorbent selection. Short-chain PFAS such as PFBA and PFPeA require WAX sorbents with anion-exchange capability rather than traditional PS-DVB. Ensure the pH during sample loading is appropriate for analyte ionization (typically pH 4-5 for anionic PFAS). [1]

Matrix Effects in LC-MS/MS: Ion suppression or enhancement can significantly impact method accuracy. Implement effective clean-up steps using GCB in combination with WAX sorbents for complex matrices. Use stable isotope-labeled internal standards for each analyte class to correct for matrix effects. Monitor process blanks meticulously to identify potential contamination sources. [1] [2]

Carryover and Background Contamination: PFAS are ubiquitous in laboratory environments, making contamination control paramount. Use polypropylene or stainless-steel materials instead of Teflon-containing equipment. Include procedural blanks with each batch to monitor background contamination. Implement rigorous solvent blank injections between samples in LC-MS/MS analysis to minimize carryover. [2]

Quality Assurance Protocols

Comprehensive quality control measures should include: laboratory duplicates (minimum 10% of samples) to assess precision; matrix spikes (minimum 5% of samples) to evaluate accuracy; continuing calibration verification standards to ensure instrument performance throughout sequences; and procedural blanks to monitor contamination. For regulatory compliance applications, adhere to all specific quality control requirements outlined in the relevant methods (EPA 533, EPA 537.1, or DOD QSM 5.1/5.3). [1] [2]

Conclusion

Solid-phase extraction remains a fundamental technique for reliable PFAS analysis across diverse matrices. The selection of appropriate sorbent chemistry—whether PS-DVB for traditional methods or WAX for expanded analyte lists—combined with optimized conditioning, washing, and elution steps, enables researchers to achieve the low detection limits required for modern PFAS monitoring. The integration of automated SPE systems has demonstrated significant improvements in recovery precision and accuracy, particularly for challenging matrices. As analytical methods continue to evolve to encompass emerging PFAS compounds including various perfluoroheptene isomers, robust SPE protocols will remain essential for generating accurate, reproducible data to support environmental monitoring and public health protection.

References

- 1. Advances in Solid - Phase to Improve the Analysis of Per... Extraction [chromatographyonline.com]

- 2. An Optimized Solid Lc-Ms/Ms Phase for... :: SSRN Extraction Method [papers.ssrn.com]

- 3. Guide | Thermo Fisher Scientific - US Solid Phase Extraction [thermofisher.com]

- 4. Volume # 6(61), November - December 2008 — "A breakthrough in... [en.notes.fluorine1.ru]

Application Notes and Protocols: Perfluorohept-3-ene as a Chemical Intermediate

Chemical Identification and Properties

Perfluorohept-3-ene is a perfluorinated alkene with the linear formula C₇F₁₄. It exists as different structural and stereoisomers. The table below summarizes its core identifiers and characteristics.

Table 1: Chemical Profile of this compound

| Property | Description |

|---|---|

| CAS Registry Number | 63703-15-1 (for this compound) [1] |

| Related CAS No. | 355-63-5 (for perfluorohept-1-ene, often contains perfluorohept-2-ene as an impurity) [2] |

| Molecular Formula | C₇F₁₄ [1] [2] |

| Molecular Weight | 350.05 g/mol [2] |

| Synonym | Tetradecafluoro-3-heptene [1] |

| Chemical Structure | Linear perfluoroalkene with a double bond at the 3-position. Exists as cis- and trans- isomers. |

Synthesis and Production Protocols

A primary method for synthesizing this compound is the catalytic isomerization of terminal perfluoroalkenes. This process is efficient and stereoselective.

Isomerization of Perfluorohept-1-ene

This protocol describes the synthesis of this compound from the more readily available terminal isomer, perfluorohept-1-ene, using a fluorided aluminum catalyst [3].

Workflow: Synthesis via Catalytic Isomerization

2.1.1 Materials

- Reactant: Perfluorohept-1-ene (CAS 355-63-5) [2].

- Catalyst: Fluorided aluminum catalyst (AlClₓFy) [3].

- Equipment: A pressure-safe reaction vessel (e.g., a Parr reactor), equipped with a magnetic stirrer and temperature control. An inert atmosphere (Nitrogen or Argon) is recommended.

2.1.2 Procedure

- Reaction Setup: Charge the reaction vessel with perfluorohept-1-ene and add the AlClₓFy catalyst (catalytic amount, e.g., 0.1-1.0 mol%).

- Isomerization: Stir the mixture at room temperature. The reaction is exothermic and may require cooling.

- Reaction Monitoring: The reaction progress must be monitored closely using Gas Chromatography (GC) or ¹⁹F NMR spectroscopy. The product distribution changes significantly with time [3].

- Reaction Quenching: Once the desired composition is achieved (see Table 2), carefully quench the reaction by adding a cooled, saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.

- Product Separation: Separate the organic layer and purify the desired this compound from the mixture of perfluorohept-2-ene and unreacted starting material via fractional distillation.

Table 2: Time-Dependent Product Distribution in Perfluorohept-1-ene Isomerization [3]

| Reaction Time (Hours) | CF₃CF=CFCF₂C₃F₇ (Perfluorohept-2-ene) | CF₃CF₂CF=CFC₃F₇ (this compound) |

|---|---|---|

| 1 | 65.7% (59.3% trans + 6.4% cis) | 34.3% (32.0% trans + 2.3% cis) |

| 18 | 16.5% (15.1% trans + 1.4% cis) | 83.4% (78.5% trans + 4.9% cis) |

| 66 | 6.1% (5.2% trans + 0.9% cis) | 94.0% (88.8% trans + 5.2% cis) |

| 90 | 5.8% (5.0% trans + 0.8% cis) | 94.2% (89.2% trans + 5.0% cis) |

2.1.3 Key Observations

- Stereoselectivity: The isomerization is highly stereoselective, favoring the formation of the trans-isomer for both the 2-ene and 3-ene products [3].

- Kinetic Control: Perfluorohept-2-ene is the kinetic product formed initially, which subsequently isomerizes to the more thermodynamically stable this compound. The reaction time is therefore a critical parameter [3].

Characterization and Analysis

Proper characterization is essential to confirm the identity and isomeric purity of this compound.

Table 3: Analytical Methods for Characterization and Monitoring

| Method | Application | Key Details / Expected Outcomes |

|---|---|---|

| Gas Chromatography (GC) | Primary tool for monitoring reaction progress and determining isomeric purity. | Can separate and quantify the ratios of perfluorohept-1-ene, perfluorohept-2-ene (cis/trans), and this compound (cis/trans). |

| ¹⁹F NMR Spectroscopy | Definitive confirmation of molecular structure and stereochemistry. | Chemical shifts and coupling constants are distinct for each isomer. The trans-isomer typically shows a characteristic doublet for the CF₃ group coupled to the olefinic fluorine. |

| IR Spectroscopy | Functional group analysis. | Strong C-F stretching vibrations (1100-1300 cm⁻¹) and a characteristic C=C stretching vibration for the internal perfluoroalkene. |

Workflow: Post-Synthesis Analysis and Application

Applications and Downstream Chemistry

This compound serves as a versatile building block in organofluorine chemistry.

- Synthesis of Unsaturated Fluoroether Heat-Transfer Fluids: Unsaturated fluoroethers derived from perfluoroalkenes like this compound are being developed as next-generation heat-transfer fluids. They are designed to be inert, non-flammable, have high dielectric strength, and, importantly, a shorter atmospheric lifetime and lower Global Warming Potential (GWP) compared to traditional perfluorocarbons (PFCs) and perfluoropolyethers (PFPEs) [4].

- Precursor for Valued Chemicals: Recent research highlights innovative pathways to convert persistent perfluoroalkenes into valuable compounds. For instance, a 2023 study demonstrated the conversion of perfluoroalkenes into fluorinated N-heterocyclic carbenes (NHCs), which are valuable ligands in catalysis and materials science [5]. This represents a promising direction for adding value to PFAS-related intermediates.

- Historical Use in Fluorinated Polymers and Materials: As a perfluoroalkene, it can act as a monomer or co-monomer in polymerization reactions to produce fluorinated polymers, which are used as water repellents, lubricants, and in other specialty applications [6] [7].

Safety and Environmental Handling

- Atmospheric Degradation: Unsaturated perfluoroalkenes like this compound are expected to have short atmospheric lifetimes (on the order of days) due to rapid reaction with OH radicals [6]. This results in significantly lower Global Warming Potentials (GWPs) compared to their saturated perfluorocarbon (PFC) counterparts [6] [4].

- General Laboratory Safety: While specific handling data for this compound is limited, standard practices for handling reactive fluorinated compounds should be followed. This includes use in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoiding contact with strong oxidizers and acids. The catalyst SbF₅ and similar compounds are extremely corrosive and must be handled with extreme care [3].

References

- 1. - Perfluorohept - 3 (Cas 63703-15-1) – Parchem ene [parchem.com]

- 2. -1- Perfluorohept | CAS 355-63-5 | SCBT - Santa Cruz... ene [scbt.com]

- 3. Volume # 6(61), November - December 2008 — "A breakthrough in... [en.notes.fluorine1.ru]

- 4. EP2590928B1 - Method and apparatus for... - Google Patents [patents.google.com]

- 5. Converting PFAS 'forever chemicals' into valuable... | ScienceDaily [sciencedaily.com]

- 6. sciencedirect.com/science/article/abs/pii/S1352231001002096 [sciencedirect.com]

- 7. Modern methods for the synthesis of perfluoroalkylated aromatics [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Untargeted Analysis of Perfluorohept-3-ene Using High-Resolution Mass Spectrometry

Introduction and Analytical Background

The analysis of per- and polyfluoroalkyl substances (PFAS) represents one of the most challenging analytical tasks in environmental and biological chemistry today. Perfluorohept-3-ene belongs to the emerging class of polyfluorinated compounds that have replaced legacy PFAS such as PFOA and PFOS following regulatory phase-outs. These replacement compounds present unique analytical challenges due to their diverse structures, varying physicochemical properties, and the lack of available analytical standards. The intersection of high-resolution mass spectrometry (HRMS) and PFAS brings together two complex subjects that require specialized approaches for effective characterization [1].

Traditional targeted LC-MS/MS methods, while highly sensitive and quantitative, are fundamentally limited to a predefined set of analytes and cannot detect novel or unexpected PFAS. This limitation is particularly problematic for PFAS analysis because the chemical space of PFAS is enormous, with current databases containing over 6 million entries [1]. Untargeted analysis using HRMS fills this critical gap by enabling the discovery of novel PFAS without prior knowledge of their identity. The versatility of HRMS platforms, particularly quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, makes them ideally suited for this application due to their high mass accuracy, resolving power, and ability to perform data-dependent acquisition [1].

Experimental Protocols

Sample Preparation Protocols

Proper sample preparation is critical for successful untargeted PFAS analysis. The protocols below are optimized for different sample matrices to ensure comprehensive extraction of PFAS compounds while minimizing matrix effects.

Table 1: Sample Preparation Protocols for Different Matrices

| Matrix Type | Extraction Protocol | Cleanup Procedure | Quality Controls |

|---|---|---|---|

| Water Samples | Solid-phase extraction using weak anion exchange (WAX) or carbon-enriched cartridges; 500 mL sample volume; acidification to pH 3 | Rinse with 4 mL methanol (LC-MS grade); elute with 4 mL 0.1% NH4OH in methanol | Field blanks, procedure blanks, internal standard recovery (³²PFOA, ³²PFOS) |

| Biological Samples | 100 μL serum/plasma + 300 μL cold methanol; vortex 1 min; centrifuge 15 min at 14,000 × g; collect supernatant | Evaporate under nitrogen; reconstitute in 100 μL methanol:water (1:1) | Pooled quality control samples, process blanks, isotopically labeled internal standards |

| Consumer Products | Solid-liquid extraction with 10 mL acetonitrile:methanol (1:1); sonicate 30 min; centrifuge; collect supernatant | Dilute 1:10 with water prior to analysis to match initial mobile phase composition | Matrix spikes, solvent blanks, continuous calibration verification |

For biological samples, the extraction solvent composition is critical. The recommended extraction solvent consists of acetonitrile:methanol:formic acid (74.9, 24.9, 0.2, v/v/v) to efficiently extract polar metabolites and PFAS from the sample matrix [2]. Internal standards should be incorporated during the extraction process to monitor method performance, with isotopically labeled PFAS compounds such as ³²PFOA and ³²PFOS being ideal when available. For novel PFAS without available labeled standards, structurally similar surrogate standards can be used.

Instrumental Analysis: UPLC-HRMS Parameters

The following protocol has been optimized specifically for untargeted PFAS analysis using liquid chromatography coupled to high-resolution mass spectrometry.

Table 2: UPLC-HRMS Instrumental Parameters for Untargeted PFAS Analysis

| Parameter | Settings | Alternative Options | |---------------|--------------|-------------------------| | Chromatography System | Waters ACQUITY UPLC H-Class | Agilent 1290, Thermo Ultimate 3000 | | Column | CSH C18 (100 × 2.1 mm, 1.7 μm) | C18 columns with charged surface hybrid technology | | Mobile Phase A | 10 mM ammonium formate + 0.1% formic acid in water | 2 mM ammonium acetate in water | | Mobile Phase B | 0.1% formic acid in acetonitrile | Methanol with 0.1% ammonium hydroxide | | Gradient Program | 0-2 min: 5% B; 2-15 min: 5-100% B; 15-18 min: 100% B; 18-18.1 min: 100-5% B; 18.1-20 min: 5% B | Gradient optimized for separation efficiency | | Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min depending on column | | Injection Volume | 5 μL | 2-10 μL depending on sensitivity needs | | Mass Spectrometer | QTOF or Orbitrap | FT-ICR for ultra-high resolution | | Ionization Mode | Negative electrospray ionization | Dual ESI with switching | | Mass Range | m/z 100-1000 | m/z 50-1500 for broader coverage | | Resolution | >60,000 FWHM | >120,000 for complex matrices | | Collision Energies | 15, 25, 35, and 45 eV for HCD | Stepped collision energy | | Source Temperature | 325°C | 300-350°C | | Sheath Gas Pressure | 30 arbitrary units | 25-35 units | | Auxiliary Gas Pressure | 5 arbitrary units | 5-10 units | [3] |

The analytical workflow employs a data-dependent acquisition (DDA) approach where full scan MS data is collected at high resolution, followed by automatic selection of precursor ions for MS/MS fragmentation. This approach ensures that both known and unknown PFAS can be detected and structurally characterized in a single analytical run. For samples with known PFAS contamination, inclusion lists can be added to increase the coverage of specific compounds of interest.

Quality Assurance and Quality Control

Comprehensive quality control measures are essential for reliable untargeted analysis. A system suitability testing (SST) platform should be implemented to verify instrument performance before sample injection [4]. This includes:

- Chemical standards mixture: A defined quality control mixture containing compounds that span the mass range of interest (m/z 100-800) with diverse chemical properties.

- Acquisition method: A short acquisition method (approximately 2 minutes) without chromatographic separation to evaluate ionization, ion transmission, and detection.

- Feature extraction: Software that extracts approximately 3,000 numerical features from profile data to monitor system performance.

For ongoing quality monitoring during sample analysis, include:

- Procedure blanks: To monitor contamination from solvents and materials.

- Pooled quality control samples: To monitor instrument stability and reproducibility.

- Internal standards: To assess extraction efficiency and matrix effects.

Data Processing and Analysis Workflow

PFAS-Specific Data Processing Strategies

PFAS possess several characteristic properties that can be leveraged for their discovery in untargeted HRMS data. The data processing workflow should incorporate the following PFAS-specific strategies:

- Mass defect analysis: PFAS typically exhibit negative mass defects ranging from -0.3 to -0.1 Da due to the presence of multiple fluorine atoms. Filtering for ions within this mass defect range can significantly reduce the number of candidate features.

- Homologous series detection: PFAS frequently occur as homologous series differing by CF₂ units (Δm = 49.9968 Da). Algorithms should automatically detect such series in the data.

- Diagnostic fragmentation: PFAS produce characteristic fragment ions including CF₃⁻ (m/z 68.9952), C₂F₅⁻ (m/z 118.9926), C₃F₇⁻ (m/z 168.9900), and COF₂⁻ (m/z 65.9913).

- Neutral loss patterns: Common neutral losses for PFAS include HF (20.0062 Da), CF₂ (49.9968 Da), and various fluorinated ether segments.

Confidence Levels for Identification

The confidence in PFAS identification should be assessed using a tiered approach based on the available evidence:

Table 3: Confidence Levels for PFAS Identification in Untargeted Analysis

| Confidence Level | Identification Requirements | Examples of Evidence |

|---|---|---|

| Level 1: Confirmed Structure | Match to authentic standard using two orthogonal properties | Retention time match (±0.1 min); MS/MS spectrum match; accurate mass (±3 ppm) |

| Level 2: Probable Structure | Library MS/MS spectrum match or in silico prediction | High-resolution MS/MS match to database; characteristic fragments; predicted fragmentation |

| Level 3: Tentative Candidate | PFAS characteristics with limited structural information | Presence in homologous series; diagnostic fragments; mass defect filtering |

| Level 4: Unknown PFAS | Evidence of fluorination but no structural assignment | Negative mass defect; presence of fluorinated fragments; no structural details |

Applications and Case Studies

Application to this compound Analysis

For the specific analysis of This compound and related compounds, the following targeted approach within the untargeted workflow is recommended:

- Expected properties: this compound (C₇F₁₄) has a theoretical exact mass of 317.9904 Da with a mass defect of approximately -0.120 Da. The compound is expected to elute in the mid-to-late retention time range in reversed-phase chromatography due to its high fluorination.

- Characteristic fragments: Look for fragment ions at m/z 268.9936 (loss of CF₂), m/z 218.9960 (loss of C₂F₄), and the CF₃⁻ ion at m/z 68.9952.

- Potential isomers: Consider possible structural isomers including branched perfluoroheptenes and cyclic perfluoro compounds with similar elemental composition.

- Transformation products: Monitor for potential environmental transformation products including hydroxylated, carboxylated, and sulfonated derivatives.

Environmental and Biological Applications

The untargeted HRMS approach for PFAS analysis has been successfully applied in various contexts:

- Wastewater and surface water: Identification of novel PFAS in environmental waters downstream from industrial facilities [1]. In one study, analysis of water samples near a fluorochemical production facility revealed 29 previously unreported PFAS spanning various classes.

- Biological monitoring: Discovery of bioaccumulative PFAS in human serum and tissues. A recent study applying untargeted HRMS to serum samples identified several novel fluorinated compounds, including polyfluoroether compounds that had not been previously monitored.

- Consumer products: Characterization of fluorinated chemicals in commercial products including food packaging, textiles, and fire-fighting foams.

Troubleshooting and Method Optimization

Common Challenges and Solutions

Table 4: Troubleshooting Guide for Untargeted PFAS Analysis

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low sensitivity for certain PFAS | Ionization inefficiency; matrix suppression; transmission losses | Optimize source parameters; implement LC separation; use alternative ionization |

| Poor chromatographic peaks | Secondary interactions; inappropriate mobile phase; column degradation | Use charged surface hybrid columns; add modifiers; replace column |

| High background interference | Solvent impurities; system contamination; matrix components | Purify solvents; implement thorough cleaning; optimize sample cleanup |

| Insufficient MS/MS data | Low abundance; coelution; inappropriate collision energy | Use inclusion lists; optimize DDA settings; employ ion mobility separation |

| False positives in identification | Inadequate specificity; database errors; matrix interference | Implement tiered identification; manual verification; orthogonal confirmation |

Conclusion

Untargeted high-resolution mass spectrometry provides a powerful approach for the comprehensive analysis of this compound and other PFAS in environmental, biological, and product samples. The method's strength lies in its ability to discover novel compounds without prior knowledge, making it particularly valuable for monitoring emerging PFAS contaminants. By implementing the protocols described in this application note, researchers can establish robust analytical capabilities for PFAS discovery and characterization.

The future of PFAS analysis will likely see increased integration of computational prediction tools with HRMS data, improved database resources for PFAS annotation, and greater implementation of ion mobility separation to enhance compound identification confidence. As regulatory scrutiny of PFAS intensifies, these untargeted methods will play an increasingly important role in comprehensive environmental monitoring and risk assessment.

References

- 1. Practical application guide for the discovery of novel PFAS in... [pmc.ncbi.nlm.nih.gov]

- 2. A Protocol for Untargeted Analysis: From Sample... Metabolomic [pmc.ncbi.nlm.nih.gov]

- 3. 2.4. High ‐performance liquid chromatography ... coupled [bio-protocol.org]

- 4. Frontiers | A system suitability testing platform for untargeted ... [frontiersin.org]

Troubleshooting Guide: Minimizing PFAS Background Contamination

Here are answers to common challenges researchers face regarding PFAS background contamination.

| Challenge/Issue | Possible Causes | Recommended Solutions & Preventive Measures |

|---|---|---|

| High blanks in LRB | PFAS in SPE sorbent/tubes, manifold, evaporation system, or labware [1]. | Use PFAS-specific, certified SPE products [2] [1]. Run a full procedural LRB to pinpoint the source [1]. |

| False positives | Background contamination exceeding 1/3 of the Lowest Concentration Minimum Reporting Limit (LCMRL) for an analyte [1]. | Verify that background levels for each analyte are below ~0.67 ppt (assuming an LCMRL of 2 ppt) [1]. |

| Poor sensitivity | High background interference and signal noise [2]. | Use PFAS-free solvents, vials, and consumables. Automated systems (e.g., PAL Systems) can reduce human error and introduce fewer contaminants [2]. |

| Inability to detect short-chain PFAS | Short and ultrashort-chain PFAS not retained or separated by traditional Liquid Chromatography (LC) columns [3]. | Use Supercritical Fluid Chromatography (SFC) with MS/MS as a complementary technique for a wider range of PFAS [3]. |

Experimental Protocol: Demonstrating Low Background for EPA Method 533

This step-by-step procedure, aligned with EPA Method 533, helps you verify that your sample processing does not introduce significant PFAS background [1].

Define Acceptance Criteria Establish that background levels for each target analyte must be below one-third of its LCMRL. For many labs, this means achieving levels at or below approximately 0.67 parts per trillion (ppt) [1].

System Solvent Blank Check

- Purpose: To confirm the Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) system and mobile phases are clean.

- Procedure: Inject a pure solvent blank into the LC/MS/MS system. The resulting chromatogram should show no detectable peaks for the target PFAS analytes.

Solvent and Evaporation Check

- Purpose: To verify that extraction solvents and the concentration system (e.g., TurboVap) do not contribute contamination.

- Procedure:

- Place the full volume of extraction solvent used in your method into a collection tube.

- Process the solvent through the evaporation system, concentrating it to the final volume as required by the method.

- Analyze the concentrated solvent. Any detected PFAS indicate contamination from the solvents or the evaporation equipment [1].

Laboratory Reagent Blank (LRB) Extraction

- Purpose: A comprehensive check of the entire sample preparation workflow, including SPE media and manifolds.

- Procedure:

- Process a reagent water sample through the complete sample preparation procedure. This includes solid-phase extraction (e.g., using a 200mg or 500mg WAX sorbent), the extraction manifold (e.g., VacMaster), and solvent evaporation [1].

- Analyze the final extract. Compare the detected levels against the acceptance criteria of 1/3 LCMRL.

Workflow Diagram: Background Contamination Verification

The following diagram illustrates the logical sequence for systematically identifying sources of PFAS background contamination.

This workflow provides a systematic approach to pinpointing contamination, starting from the instrument and moving step-by-step through the entire sample preparation process [1].

Advanced Techniques and Future Methods

For comprehensive analysis, especially of challenging short-chain PFAS, you can explore these advanced techniques:

- Complementary Technique for Short-Chain PFAS: Traditional LC methods struggle with short and ultrashort-chain PFAS. Supercritical fluid chromatography coupled with MS/MS (SFC-MS/MS) is an emerging technique that uses carbon dioxide-based mobile phases. It can separate these problematic compounds and serves as a powerful complement to LC-MS/MS, providing a more complete picture of PFAS in a sample [3].

- Non-Targeted Analysis: For discovering unknown PFAS compounds, high-resolution mass spectrometry (HRMS) is used for non-targeted analysis. This allows you to screen for and identify PFAS beyond your standard target list, and the data can be re-analyzed later as new PFAS are identified [4].

References

- 1. How to demonstrate low background for contamination testing PFAS [biotage.com]

- 2. and equip your PAL Systems with... Minimize PFAS background [selectscience.net]

- 3. Environmental Factor - May : Researchers investigate a new... [niehs.nih.gov]

- 4. Development and Sampling... | US EPA PFAS Analytical Methods [epa.gov]

Why are Fluorinated Stationary Phases Useful for Isomer Separation?

Fluorinated stationary phases, particularly pentafluorophenyl (PFP) phases, offer unique selectivity that differs from conventional C18 or C8 columns. This makes them excellent for challenging separations, such as those involving structural isomers [1] [2].

The key interactions responsible for this alternative selectivity include [2]:

- Dipole-dipole interactions: The strong electronegativity of fluorine atoms creates a dipole on the ligand.

- π-π interactions: The pentafluorophenyl ring can interact with analytes that have aromatic or electron-rich regions.

- Ion-exchange interactions: PFP phases often exhibit stronger cation-exchange properties compared to alkyl phases, which can be useful for separating ionizable compounds.

- Steric or shape selectivity: The bulky, rigid PFP group can differentiate molecules based on their three-dimensional structure, which is critical for separating isomers [1].

Due to these multiple interaction mechanisms, a PFP column is often the first and most logical choice for separating isomers of a fluorinated compound like Perfluorohept-3-ene [1] [2].

How to Develop and Optimize Your Method

A systematic approach is key to developing a robust chromatographic method. The following workflow outlines the core steps.

Beyond the workflow, here are the detailed methodologies and decision points for each step.

Selection of Stationary Phase